molecular formula C17H17ClN2O3S B3543872 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-ethoxybenzamide

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-ethoxybenzamide

Cat. No. B3543872
M. Wt: 364.8 g/mol
InChI Key: LGZUXXQDKOBDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-ethoxybenzamide, also known as CMETB, is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-ethoxybenzamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various cancer cell lines, and reduce the production of inflammatory cytokines. It has also been found to exhibit antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-ethoxybenzamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-ethoxybenzamide. One area of interest is its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Another area of research is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are also needed to determine its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in clinical settings.

Scientific Research Applications

N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-ethoxybenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-3-23-13-6-4-5-11(9-13)16(21)20-17(24)19-12-7-8-15(22-2)14(18)10-12/h4-10H,3H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZUXXQDKOBDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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